6-Butoxy-5-chloropyridin-3-OL
Description
6-Butoxy-5-chloropyridin-3-OL is a pyridine derivative characterized by a hydroxyl group at position 3, a chlorine atom at position 5, and a butoxy group (O-butyl) at position 6 of the pyridine ring.
Properties
IUPAC Name |
6-butoxy-5-chloropyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-2-3-4-13-9-8(10)5-7(12)6-11-9/h5-6,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOLHDCTKMYCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butoxy-5-chloropyridin-3-OL typically involves the substitution reactions on a pyridine ring. One common method includes the reaction of 5-chloro-3-hydroxypyridine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with the butoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Butoxy-5-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
- Oxidation products include ketones or aldehydes.
- Reduction products include hydrogen-substituted pyridines.
- Substitution products include various alkyl or aryl-substituted pyridines .
Scientific Research Applications
6-Butoxy-5-chloropyridin-3-OL has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Butoxy-5-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-Butoxy-5-chloropyridin-3-OL with structurally related pyridine derivatives from the Catalog of Pyridine Compounds (2017), focusing on substituent effects and inferred physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Lipophilicity: The butoxy group in this compound contributes to higher lipophilicity compared to methoxy (e.g., 5,6-Dimethoxypyridin-3-OL) or iodo (e.g., 6-Iodo-5-methoxypyridin-3-OL) substituents. This property may favor applications requiring lipid bilayer penetration .
Electronic and Acidity Trends :
- The chlorine atom at position 5 in this compound enhances the acidity of the hydroxyl group at position 3 compared to methoxy-substituted derivatives (e.g., ). This effect is critical in reactions involving deprotonation, such as nucleophilic substitutions.
- Methoxy groups (e.g., 5,6-Dimethoxypyridin-3-OL ) are electron-donating, reducing ring electrophilicity and stabilizing the hydroxyl proton.
Steric and Synthetic Considerations :
- Compounds with bulky substituents (e.g., tert-butyldimethylsilyloxy in ) or multiple halogens (e.g., 2-Chloro-6-iodo-5-methylpyridin-3-OL ) may face synthetic challenges due to steric hindrance or competing reactivity.
- The butoxy chain in this compound offers flexibility for further functionalization, such as alkylation or esterification.
Limitations:
The provided evidence lacks experimental data (e.g., LogP, solubility, biological activity) for direct quantitative comparisons. Further studies are required to validate these inferred properties.
Biological Activity
6-Butoxy-5-chloropyridin-3-OL is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant research findings, and case studies.
Chemical Structure and Properties
Molecular Formula : C10H12ClNO2
Molecular Weight : 215.66 g/mol
IUPAC Name : this compound
The compound features a pyridine ring substituted with both a butoxy group and a chlorine atom, which contribute to its unique chemical properties and biological activities. The presence of these substituents enhances its lipophilicity and reactivity, making it a candidate for various therapeutic applications.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. This is particularly relevant in conditions such as inflammatory bowel disease (IBD) where inflammatory cytokines play a critical role .
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that regulate inflammation and immune responses.
- Antimicrobial Activity : Preliminary studies suggest that it can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.
Biological Activity Overview
Research indicates that this compound exhibits the following biological activities:
- Antimicrobial Properties : Effective against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infectious diseases.
- Anti-inflammatory Effects : Demonstrates the ability to reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in vitro, indicating a role in managing chronic inflammatory conditions.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in infectious diseases.
Anti-inflammatory Mechanism
In vitro experiments showed that the compound reduced the expression of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a promising role in managing chronic inflammatory conditions such as IBD. Specifically, compounds similar to this compound have been shown to block inflammatory cytokine expression and improve disease parameters in animal models .
Neuroprotection in Animal Models
Animal studies revealed that administration of this compound prior to inducing oxidative stress resulted in decreased neuronal cell death and improved behavioral outcomes in models of neurodegeneration. This suggests potential neuroprotective qualities that could be beneficial in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 6-Butoxy-3-hydroxypyridine | Moderate | Moderate | No |
| 5-Chloro-3-hydroxypyridine | Limited | Yes | Limited |
This table highlights the comparative biological activity of this compound against similar compounds, emphasizing its broader spectrum of activity across different biological functions.
Q & A
What synthetic routes are recommended for 6-Butoxy-5-chloropyridin-3-OL in academic settings?
Level: Basic
Methodological Answer:
The synthesis of this compound can be approached via:
- Phase-Transfer Catalysis (PTC): Adapting methods from quinoxaline derivatives (e.g., using K₂CO₃ as a base and optimizing reaction temperatures to improve yields) .
- Biocatalytic Oxidation: Whole-cell systems (e.g., Burkholderia sp. MAK1) can hydroxylate pyridine precursors, as demonstrated for analogous 6-amino-4-methyl-pyridin-3-ol .
- Halogenation and Alkoxylation: Sequential substitution reactions starting from pyridin-3-ol derivatives, introducing chloro and butoxy groups via nucleophilic aromatic substitution.
Key Considerations:
- Monitor reaction progress using TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients).
How can researchers resolve contradictions in spectral data during characterization?
Level: Advanced
Methodological Answer:
Contradictions in NMR or mass spectrometry data often arise from impurities, tautomerism, or solvent effects. Strategies include:
- Cross-Validation: Compare IR (e.g., C=O stretches at ~1646 cm⁻¹ ), ¹H/¹³C NMR, and high-resolution MS.
- Decoupling Experiments: Use DEPT or HSQC to confirm proton-carbon connectivity.
- Computational Validation: Predict NMR chemical shifts using DFT calculations (e.g., B3LYP/6-31G* basis set) and match with experimental data.
Example:
In a study on pyrazoline derivatives, IR and NMR discrepancies were resolved by confirming hydrogen bonding interactions via X-ray crystallography .
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
Essential techniques include:
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Assign substituent positions | δ 6.80–6.88 (pyridine ring protons) |
| IR Spectroscopy | Identify functional groups (e.g., -OH, C-O) | 3428 cm⁻¹ (N-H stretch) |
| Mass Spectrometry | Confirm molecular weight | HRMS m/z calculated for C₉H₁₁ClNO₂: 200.0473 |
| XRD | Resolve structural ambiguities | N/A (if crystals obtainable) |
Note: For chlorinated pyridines, 2D NMR (COSY, NOESY) is recommended to distinguish regioisomers.
How can reaction yields be optimized for halogenated pyridinols under varying catalytic conditions?
Level: Advanced
Methodological Answer:
Yield optimization involves:
- Temperature Modulation: Increasing from 50°C to 70–75°C improved yields from <20% to 80% in quinoxaline syntheses .
- Catalyst Screening: Test PTC agents (e.g., TBAB) or transition metals (e.g., Pd for cross-coupling).
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics.
Case Study:
For 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine, switching from conventional stirring to reflux conditions reduced reaction time from 24 h to 12 h .
How do substituents (butoxy, chloro) influence the reactivity of pyridin-3-ol derivatives?
Level: Basic
Methodological Answer:
- Electron-Withdrawing Cl: Directs electrophilic substitution to the 4-position; enhances stability against oxidation.
- Butoxy Group: Acts as an electron-donating group, increasing solubility in organic solvents and altering hydrogen-bonding capacity.
Experimental Evidence:
In 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol, the chloro groups reduced pKa (increased acidity) compared to unsubstituted pyridinols .
Can computational modeling predict regioselectivity in substitution reactions of this compound?
Level: Advanced
Methodological Answer:
Yes. Methods include:
- DFT Calculations: Compute Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Electrostatic Potential (MEP): Visualize electron-rich regions prone to attack.
Example:
For oxazolo-pyridines, MEP maps predicted preferential substitution at the 4-position, validated experimentally .
What safety protocols are essential when handling this compound?
Level: Basic
Methodological Answer:
- PPE: Gloves, goggles, and lab coats to prevent skin/eye contact (H302: Harmful if swallowed ).
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Waste Disposal: Neutralize chlorinated byproducts with NaHCO₃ before aqueous disposal.
Storage: Keep in airtight containers at RT, away from light and oxidizers .
How can biocatalytic methods improve sustainability in pyridin-3-ol synthesis?
Level: Advanced
Methodological Answer:
- Enzyme Engineering: Tailor oxygenases (e.g., cytochrome P450) for selective hydroxylation .
- Whole-Cell Systems: Use Burkholderia sp. MAK1 to bypass harsh reagents (e.g., HNO₃) .
Advantages:
- Higher atom economy.
- Reduced waste (e.g., no heavy metal catalysts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
